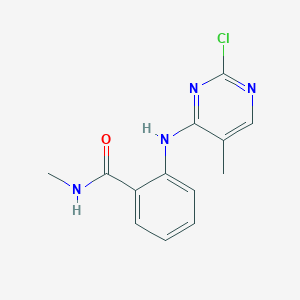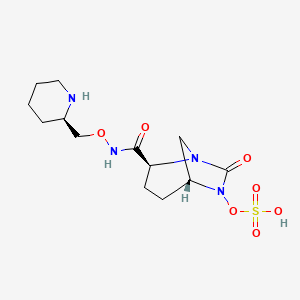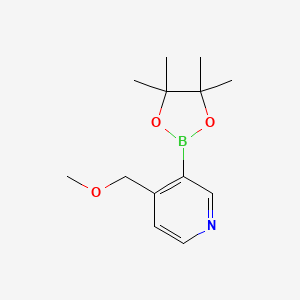
2-(2-Chloro-5-methyl-pyrimidin-4-ylamino)-N-methyl-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and a methyl group, as well as an amide linkage to a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide typically involves the following steps:
Synthesis of 2-chloro-5-methylpyrimidine: This intermediate can be prepared by the chlorination of 5-methylpyrimidine using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups on the benzamide moiety.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different benzamide analogs.
Wissenschaftliche Forschungsanwendungen
2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes involved in cellular processes.
Interfering with DNA/RNA: The pyrimidine moiety allows it to interact with nucleic acids, potentially disrupting DNA or RNA synthesis.
Modulating Signaling Pathways: It can affect various signaling pathways within cells, leading to changes in cell behavior and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-5-methylpyrimidine: A precursor in the synthesis of the target compound.
N-methylbenzamide: Another precursor used in the synthesis.
2,4-dichloro-5-methylpyrimidine: A related compound with similar chemical properties.
Uniqueness
2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide is unique due to its specific combination of a pyrimidine ring with a benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H13ClN4O |
|---|---|
Molekulargewicht |
276.72 g/mol |
IUPAC-Name |
2-[(2-chloro-5-methylpyrimidin-4-yl)amino]-N-methylbenzamide |
InChI |
InChI=1S/C13H13ClN4O/c1-8-7-16-13(14)18-11(8)17-10-6-4-3-5-9(10)12(19)15-2/h3-7H,1-2H3,(H,15,19)(H,16,17,18) |
InChI-Schlüssel |
SNLZBDPWAUJBFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N=C1NC2=CC=CC=C2C(=O)NC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13907880.png)



![Tert-butyl6-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13907894.png)
![Methyl (2R,4R)-4-[(4-Nitrobenzoyl)oxy]-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B13907897.png)


![tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B13907916.png)
![Tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13907921.png)
![(2R)-3-[tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13907926.png)

![7-chloro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13907951.png)
![(1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine](/img/structure/B13907957.png)
